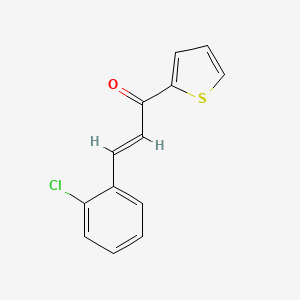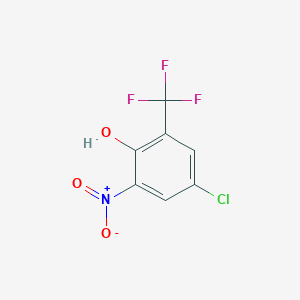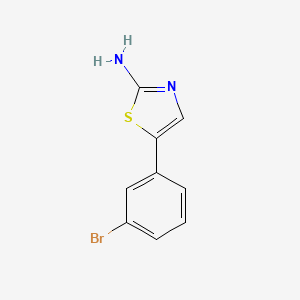
2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(3,5-Diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the bulky diphenylphenyl group enhances its utility in various synthetic applications.
Mécanisme D'action
Target of Action
The primary target of 4,4,5,5-Tetramethyl-2-[1,1’:3’,1’‘-terphenyl]-5’-yl-1,3,2-dioxaborolane is the benzylic C-H bond of alkylbenzenes . This compound interacts with these bonds in the presence of a palladium catalyst to form pinacol benzyl boronate .
Mode of Action
The compound acts as a borylating agent , interacting with its targets through a process known as borylation . This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The borylation occurs in the presence of a palladium catalyst .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydroboration of alkyl or aryl alkynes and alkenes . This process involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond . The downstream effects of this pathway include the formation of pinacol benzyl boronate .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This is a boron-containing compound that can be used in various chemical reactions .
Action Environment
The action of 4,4,5,5-Tetramethyl-2-[1,1’:3’,1’‘-terphenyl]-5’-yl-1,3,2-dioxaborolane is influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation to occur . Additionally, the reaction typically takes place in a dioxane solution , suggesting that the solvent environment can impact the efficacy and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-diphenylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Starting Materials: 3,5-diphenylphenylboronic acid and pinacol.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Dehydrating Agent: A dehydrating agent such as molecular sieves or anhydrous magnesium sulfate is used to remove water formed during the reaction.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient removal of by-products, and implementing robust purification techniques to obtain the desired product in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a solvent such as ethanol or water.
Protodeboronation: Protic solvents (e.g., methanol) or acids (e.g., hydrochloric acid).
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs).
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
Pinacolborane: A boronic ester with a pinacol group but without the bulky diphenylphenyl substituent.
Uniqueness:
Bulky Substituent: The presence of the 3,5-diphenylphenyl group provides steric hindrance, which can enhance selectivity in certain reactions.
Stability: The tetramethyl-1,3,2-dioxaborolane moiety provides stability to the compound, making it easier to handle and store.
Propriétés
IUPAC Name |
2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-16-20(18-11-7-5-8-12-18)15-21(17-22)19-13-9-6-10-14-19/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVYZTRVAYXJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)










